molecular formula C16H14ClNO4 B5647153 4-chloro-8-(diethylamino)-2H,5H-pyrano[3,2-c]chromene-2,5-dione

4-chloro-8-(diethylamino)-2H,5H-pyrano[3,2-c]chromene-2,5-dione

Cat. No. B5647153
M. Wt: 319.74 g/mol
InChI Key: ZDKLLWHULUEJNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrano[3,2-c]chromene diones, including 4-chloro-8-(diethylamino)-2H,5H-pyrano[3,2-c]chromene-2,5-dione, often involves reactions like tandem Knoevenagel condensation and cyclisation. A study by Al-Kawkabani et al. (2013) reported the synthesis of novel pyrano[2,3-f]chromene-2,8-dione based scaffolds, a related compound, which can provide insights into the synthesis mechanisms of similar compounds (Al-Kawkabani et al., 2013).

Molecular Structure Analysis

The molecular structure of chromene derivatives has been extensively studied. For example, Xiao et al. (1993) investigated the molecular structure of a related compound, 3-[1-(ethylamino)ethylidene]-6-methyl-3H-pyran-2,4-dione, and found it exists as a keto-enamine tautomer in the solid state (Xiao et al., 1993). Such studies are indicative of the structural complexity of 4-chloro-8-(diethylamino)-2H,5H-pyrano[3,2-c]chromene-2,5-dione.

Chemical Reactions and Properties

These compounds participate in various chemical reactions due to their reactive functional groups. The study by Cai et al. (2019) on the I2-promoted tandem cyclization of aryl methyl ketones and 4-hydroxycoumarins to form substituted pyrano[3,2-c]chromene-2,5-diones is a pertinent example (Cai et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and melting points, are often determined by their molecular structure. The study by Pivovarenko et al. (2002) on a similar symmetric fluorescent dye illustrates how the molecular structure can influence the physical properties like absorption and emission spectra (Pivovarenko et al., 2002).

properties

IUPAC Name

4-chloro-8-(diethylamino)pyrano[3,2-c]chromene-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-3-18(4-2)9-5-6-10-12(7-9)21-16(20)14-11(17)8-13(19)22-15(10)14/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKLLWHULUEJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3=C(C(=CC(=O)O3)Cl)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-(diethylamino)pyrano[3,2-c]chromene-2,5-dione

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